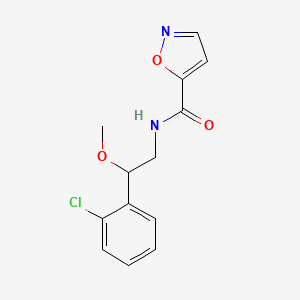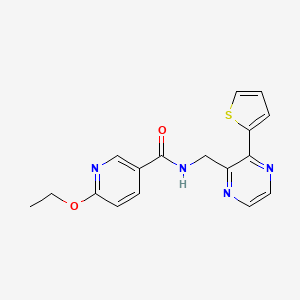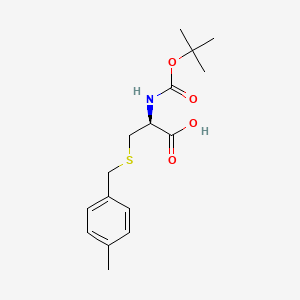
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, which are closely related to pyrazine derivatives, often involves the reaction of ketones with hydrazine or its derivatives. For instance, the preparation of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones through Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles can be synthesized by reacting isoflavones and their thio analogues with hydrazine hydrate in hot pyridine . These methods suggest that the synthesis of "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" could potentially involve similar condensation and cyclization reactions, starting from appropriate methyl ketones and esters, followed by the introduction of the allyl group.
Molecular Structure Analysis
The molecular structure of pyrazole and pyrazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography can also be used to determine the structure and tautomeric forms of these compounds, as seen in the case of a 1H-pyrazole derivative that exists as tautomers and forms cyclic dimers through intermolecular hydrogen bonds . For the compound , similar analytical techniques would be employed to confirm its molecular structure and identify any possible tautomeric forms.
Chemical Reactions Analysis
Pyrazole and pyrazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of hydroxyl or methoxy groups can lead to intramolecular hydrogen bonding, influencing the reactivity and tautomeric equilibrium of the compounds . Theoretical calculations, such as those performed on tautomers and conformers of related compounds, can provide insights into the chemical behavior and stability of different tautomeric forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an allyl group could potentially increase the reactivity of the compound towards nucleophilic addition or polymerization reactions. The methoxy and methyl groups may contribute to the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetic profiling.
科学的研究の応用
Synthesis and Structural Features
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, as a pyrazolyl-phthalazine-dione derivative, can be synthesized through a one-pot multicomponent reaction, as demonstrated in the study of pyrazolyl-phthalazine-dione derivatives (PPDs). This synthesis highlights the efficiency of using ionic liquids as catalysts and has been explored for its structural features and intermolecular interactions (Simijonović et al., 2018).
Anticancer Potential
Research has shown that derivatives similar to 1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione possess potential anticancer properties. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have been evaluated against various human cancer cell lines, demonstrating significant anticancer activities (Hongshuang et al., 2017).
Antioxidative Activity
The antioxidative properties of pyrazolyl-phthalazine-diones have been studied, showing that certain derivatives exhibit significant radical scavenging abilities. This antioxidative potential is particularly pronounced in compounds with catechol motifs (Simijonović et al., 2018).
Electrochemical and Spectroelectrochemical Characterization
Studies on related pyrazine derivatives have explored their electrochemical and spectroelectrochemical properties. These studies are crucial for understanding the electronic structure and potential applications of these compounds in fields like electrochromic materials (Zhao et al., 2014).
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-7-16-8-9-17(15(19)14(16)18)12-10-11(2)5-6-13(12)20-3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYNFMXWTWQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)
![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)



![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)
![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)


![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)